molecular formula C15H11N3O3S B14986139 N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986139
M. Wt: 313.3 g/mol
InChI Key: NELANHIFNVPZIE-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a thiophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a halogenated oxazole intermediate.

    Attachment of the Carbamoylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiophenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-indazole-3-carboxamide
  • 4-carbamoyl-2-[4-(thiophen-2-yl)butanamido]butanoic acid

Uniqueness

N-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H11N3O3S/c16-14(19)9-3-5-10(6-4-9)17-15(20)11-8-12(21-18-11)13-2-1-7-22-13/h1-8H,(H2,16,19)(H,17,20)

InChI Key

NELANHIFNVPZIE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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